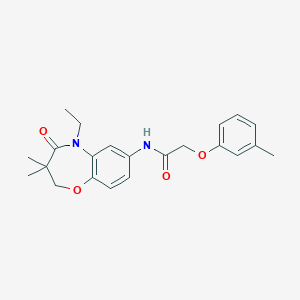

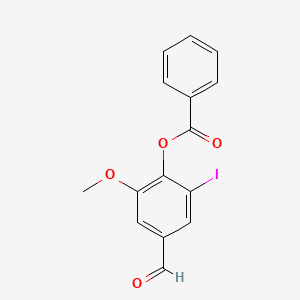

![molecular formula C22H24ClN3OS B2968659 N-(2-chloro-4-methylphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide CAS No. 893787-02-5](/img/structure/B2968659.png)

N-(2-chloro-4-methylphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

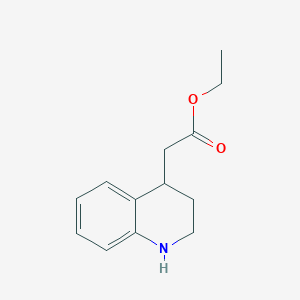

The compound “N-(2-chloro-4-methylphenyl)-2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamide” is a complex organic molecule. It contains a spiro[cyclohexane-1,2’-quinazoline] moiety, which is a bicyclic system where a cyclohexane ring is connected to a quinazoline ring at one atom . The compound also contains a sulfanyl group (-SH), an acetamide group (CH3CONH-), and a 2-chloro-4-methylphenyl group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the bicyclic spiro[cyclohexane-1,2’-quinazoline] system. The cyclohexane ring is likely to adopt a chair conformation, while the quinazoline ring is aromatic and planar . The other groups (sulfanyl, acetamide, 2-chloro-4-methylphenyl) would add further complexity to the structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the sulfanyl group could undergo oxidation to form a disulfide bond, or it could participate in nucleophilic substitution reactions . The acetamide group could undergo hydrolysis, and the aromatic rings could participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of the various functional groups. For example, the presence of the polar acetamide group and the potentially ionizable sulfanyl group could influence its solubility in different solvents .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Synthetic Approaches and Antimicrobial Applications : The synthesis of spiro compounds related to N-(2-chloro-4-methylphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide involves complex reactions forming biologically active sulfonamide derivatives. These compounds exhibit significant antimicrobial activities, including potent effects against both Gram-negative and Gram-positive bacteria, as well as antifungal properties superior to conventional treatments like ketoconazole (Hafez, Zaki, & El-Gazzar, 2016). Additionally, synthetic methodologies for creating spiro[indoline/acenaphthylene-3,4′-pyrazolo[3,4-b]pyridine derivatives in water highlight the potential for eco-friendly production processes of related compounds (Balamurugan, Perumal, & Menéndez, 2011).

Antitumor and Monoamine Oxidase Inhibition : Research has demonstrated the synthesis of new derivatives with high anti-monoamine oxidase and antitumor activity, showcasing the therapeutic potential of these compounds in the treatment of various diseases (Markosyan, Gabrielyan, Arsenyan, & Sukasyan, 2015). Similarly, the study of the antifungal activity of spiro[cyclopropane‐1,4′‐pyrazol‐3‐one] derivatives against Candida albicans suggests promising applications in addressing fungal infections (Maruoka, Kashige, Eishima, Okabe, Fujioka, Miake, Yamagata, & Tanaka, 2008).

Direcciones Futuras

The future research directions for this compound could include exploring its potential biological activities, given the known activities of other quinazoline-containing compounds . Additionally, studies could be conducted to optimize its synthesis and to explore its reactivity and physical and chemical properties in more detail.

Propiedades

IUPAC Name |

N-(2-chloro-4-methylphenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClN3OS/c1-15-9-10-19(17(23)13-15)24-20(27)14-28-21-16-7-3-4-8-18(16)25-22(26-21)11-5-2-6-12-22/h3-4,7-10,13,25H,2,5-6,11-12,14H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWQTZNZEXQLOQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CSC2=NC3(CCCCC3)NC4=CC=CC=C42)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

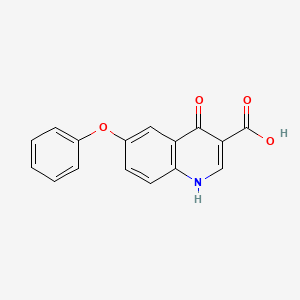

![N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide](/img/structure/B2968586.png)

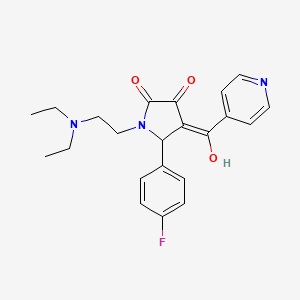

![N-cyclopentyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2968588.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(N'-hydroxycarbamimidoyl)acetamide](/img/new.no-structure.jpg)

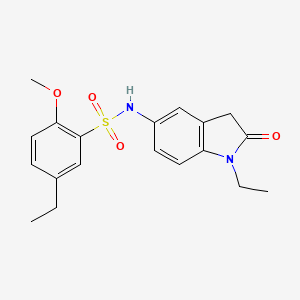

![4-[3-(2,4-Dimethylphenoxy)-4-oxo-1-[(oxolan-2-yl)methyl]azetidin-2-yl]benzonitrile](/img/structure/B2968594.png)